(R)-2-(Carboxyformamido)Propanoic Acid
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Overview
Description
®-2-(Carboxyformamido)Propanoic Acid is an organic compound with significant relevance in various scientific fields. This compound is characterized by the presence of a carboxylic acid group and a formamido group attached to a propanoic acid backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Carboxyformamido)Propanoic Acid typically involves the reaction of a suitable precursor with formamide under controlled conditions. One common method includes the use of a chiral catalyst to ensure the production of the ®-enantiomer. The reaction is carried out in an aqueous medium at a temperature range of 50-70°C, with a reaction time of approximately 12-24 hours. The product is then purified through crystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of ®-2-(Carboxyformamido)Propanoic Acid may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent production of the compound. Additionally, the implementation of green chemistry principles, such as the use of renewable solvents and catalysts, can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-2-(Carboxyformamido)Propanoic Acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.
Reduction: The formamido group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formamido group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylate salts.
Reduction: Amino derivatives.
Substitution: Various substituted propanoic acid derivatives.
Scientific Research Applications
®-2-(Carboxyformamido)Propanoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-2-(Carboxyformamido)Propanoic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, modulating their activity and influencing various biochemical pathways. The formamido group plays a crucial role in binding to the active site of enzymes, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Carboxyformamido)Propanoic Acid: The enantiomer of the compound, with similar chemical properties but different biological activity.
2-(Carboxyformamido)Butanoic Acid: A homologous compound with an additional carbon atom in the backbone.
2-(Carboxyformamido)Ethanoic Acid: A simpler analog with one less carbon atom.
Uniqueness
®-2-(Carboxyformamido)Propanoic Acid is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The presence of both carboxylic acid and formamido groups allows for versatile chemical reactivity, making it a valuable compound in various applications.
Properties
IUPAC Name |
(2R)-2-(oxaloamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO5/c1-2(4(8)9)6-3(7)5(10)11/h2H,1H3,(H,6,7)(H,8,9)(H,10,11)/t2-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPZMVZGJVYAML-UWTATZPHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.